ethyl {[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]amino}(oxo)acetate
Description
This compound is a heterocyclic hybrid featuring a pyrimidinone core fused to a pyrazole ring via an amino linker, with an oxoacetate ester functional group. Key structural features include:
- Pyrimidinone moiety: Substituted with 5-ethyl and 4-methyl groups at positions 5 and 4, respectively, and a ketone at position 4.
- Pyrazole ring: Substituted with a 3-methyl group and linked to the pyrimidinone via position 1.
- Oxoacetate ester: An ethyl ester group attached to the oxoacetate backbone, enhancing solubility and reactivity .
Properties
IUPAC Name |
ethyl 2-[[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]amino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4/c1-5-10-9(4)16-15(18-12(10)21)20-11(7-8(3)19-20)17-13(22)14(23)24-6-2/h7H,5-6H2,1-4H3,(H,17,22)(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQGRJHWPYABQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]amino}(oxo)acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as ethyl acetoacetate, the pyrimidine ring is formed through a cyclization reaction with urea under acidic or basic conditions.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine derivatives with β-diketones or β-keto esters.
Coupling of Pyrimidine and Pyrazole Rings: The two rings are then coupled through a condensation reaction, often facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Esterification: The final step involves esterification to introduce the ethyl group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]amino}(oxo)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group, where nucleophiles like amines or thiols can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amides, thioesters
Scientific Research Applications
Molecular Formula
The molecular formula of ethyl {[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]amino}(oxo)acetate is C19H21N5O2, with a molecular weight of approximately 383.5 g/mol.
Structural Characteristics
The compound features a pyrimidine ring fused with a pyrazole moiety, which is known for its biological activity. The presence of the oxoacetate functional group enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit antimicrobial properties. This compound has shown promising results against various bacterial strains. For instance, compounds synthesized through Biginelli reactions have been reported to possess good to excellent activity against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Research indicates that similar compounds have been evaluated for their anticancer potential. A study highlighted the synthesis of various pyrazole-based derivatives that exhibited cytotoxic effects on cancer cell lines, suggesting that this compound could be explored further in this context .
Neuroprotective Effects
The neuroprotective properties of related compounds have been investigated in models of neurodegenerative diseases. Ethyl derivatives have shown the ability to inhibit monoamine oxidases, which are implicated in neurodegeneration, thus indicating a potential therapeutic role for this compound in treating conditions like Alzheimer's disease .
Pesticide Development
The structural characteristics of ethyl {[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-y]amino}(oxo)acetate suggest its utility in developing new agrochemicals. Research into similar compounds has revealed their effectiveness as fungicides and herbicides, providing a basis for exploring this compound's potential in crop protection .
Plant Growth Regulation
Compounds containing pyrimidine and pyrazole structures have been studied for their ability to enhance plant growth and resistance to stress conditions. Ethyl {[1-(5-ethyl-4-methyl-6-oxo -1,6-dihydropyrimidin -2 -yl)-3 -methyl -1H -pyrazol -5 -yl]amino}(oxo)acetate may serve as a growth regulator or stress mitigator in agricultural practices.
Case Study 1: Antibacterial Efficacy
A study published in the journal "Molecules" evaluated the antibacterial efficacy of several synthesized derivatives of pyrimidine compounds. Ethyl {[1-(5 -ethyl -4 -methyl -6 -oxo -1,6 -dihydropyrimidin -2 -yl)-3 -methyl -1H -pyrazol -5 -yl]amino}(oxo)acetate was included in the screening process against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at specific concentrations .
Case Study 2: Cytotoxic Activity
In another investigation focusing on anticancer properties, derivatives similar to ethyl {[1-(5 -ethyl -4 -methyl -6 -oxo -1,6 -dihydropyrimidin -2 -yl)-3 -methyl -1H -pyrazol -5 -yl]amino}(oxo)acetate were tested against various cancer cell lines. The findings revealed that certain modifications to the structure enhanced cytotoxicity, suggesting avenues for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of ethyl {[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]amino}(oxo)acetate involves its interaction with specific molecular targets. These targets may include enzymes or receptors where the compound can act as an inhibitor or modulator. The exact pathways depend on the specific biological context but often involve binding to active sites or allosteric sites, altering the function of the target protein.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the evidence:
Key Observations:
Substituent Diversity: The target compound uniquely combines 5-ethyl and 4-methyl groups on the pyrimidine, distinguishing it from analogs with simpler methyl/amino substitutions (e.g., ).
Ester Functionality : The oxoacetate ester in the target compound contrasts with carboxylate esters in analogs (e.g., ), which may influence hydrolysis rates and bioavailability.
Structural Characterization Techniques
- X-ray Crystallography : Programs like SHELXL and ORTEP were critical for refining crystal structures of related compounds. For example, analogs in and likely employed these tools to confirm substituent orientations.
- Spectroscopy: NMR and IR data for esters and amino groups (e.g., in ) provide benchmarks for verifying the target compound’s structure.
Q & A
Q. What are the established synthetic routes for ethyl {[...]}-acetate, and how can reaction conditions be optimized for yield and purity?
The compound is synthesized via regioselective condensation and aza-Michael addition reactions, similar to pyrazole-containing α-amino acid derivatives . Key steps include:
- Condensation : Reacting 5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl precursors with 3-methyl-1H-pyrazol-5-amine in dichloromethane/trifluoroacetic acid.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.
- Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of pyrimidinone to pyrazole amine) and reaction time (48 hrs at 25°C) minimizes side products .
Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation?
A multi-technique approach is recommended:
- IR spectroscopy : Confirm carbonyl (C=O) stretches at 1680–1720 cm⁻¹ and NH bands at 3200–3400 cm⁻¹ .
- ¹H/¹³C NMR : Key signals include pyrazole NH (δ 10.2–11.5 ppm) and pyrimidinone C=O (δ 165–170 ppm) .
- HPLC-UV : Use a C18 column with ammonium acetate buffer (pH 6.5) and methanol gradient (60:40 to 90:10) for purity assessment .
Q. How does the compound’s stability vary under different storage and experimental conditions?
Stability studies show:
- Thermal stability : Degrades by <5% at 25°C over 6 months but decomposes rapidly >80°C (20% loss in 24 hrs) .
- pH sensitivity : Stable at pH 4–7 (aqueous buffers), but hydrolyzes in strongly acidic (pH <2) or basic (pH >9) conditions .
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
Advanced Research Questions
Q. How can computational methods accelerate reaction optimization and mechanistic studies?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, while cheminformatics tools prioritize viable reaction pathways . For example:
- Reaction path search : Identify low-energy pathways for pyrazole-pyrimidinone coupling using Gaussian 16 with M06-2X/6-31G(d) basis sets .
- Solvent effects : COSMO-RS simulations optimize solvent polarity (e.g., dichloromethane vs. THF) to enhance regioselectivity .
- Feedback loops : Integrate experimental HPLC data with computational models to refine activation energy estimates .
Q. What strategies resolve contradictions in kinetic data or reaction mechanisms?
Address discrepancies via:
- Isotopic labeling : Use ¹⁵N-labeled pyrazole amines to track NH transfer in aza-Michael reactions .
- In-situ monitoring : ReactIR or LC-MS captures transient intermediates (e.g., enolates) that validate competing mechanistic pathways .
- Cross-validation : Compare computed free energy profiles (DFT) with experimental Arrhenius plots to identify outliers .
Q. How to design experiments for structure-activity relationship (SAR) studies in medicinal chemistry?
- Scaffold diversification : Synthesize analogs by substituting pyrimidinone C4/C6 positions (e.g., 4-fluoro or 6-methoxy groups) .
- Bioassay integration : Pair in vitro enzyme inhibition assays (e.g., kinase panels) with molecular docking (AutoDock Vina) to correlate substituents with activity .
- Data-driven SAR : Apply partial least squares (PLS) regression to NMR/activity datasets, prioritizing electronic (Hammett σ) and steric (Taft Eₛ) parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
